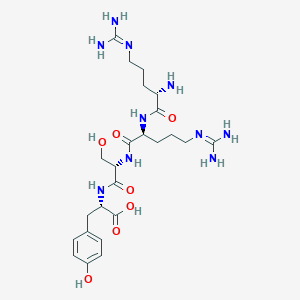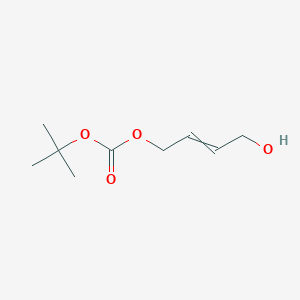
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)-: is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a 1,1-di-1H-pyrrol-2-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the pyridine derivative is coupled with a pyrrole derivative in the presence of a palladium catalyst and a suitable base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine or pyrrole derivatives with altered oxidation states .
Scientific Research Applications
Chemistry: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices and sensors .
Mechanism of Action
The mechanism by which Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- Pyridine, 2-(1H-pyrrol-2-ylmethyl)-
- Pyridine, 2-(1H-pyrrol-2-yl)-
- Pyridine, 2-(1H-pyrrol-1-yl)-
Uniqueness: Pyridine, 2-(1,1-di-1H-pyrrol-2-ylethyl)- is unique due to the presence of the 1,1-di-1H-pyrrol-2-ylethyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specialized applications .
Properties
CAS No. |
659734-78-8 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[1,1-bis(1H-pyrrol-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H15N3/c1-15(13-7-4-10-17-13,14-8-5-11-18-14)12-6-2-3-9-16-12/h2-11,17-18H,1H3 |
InChI Key |
ZTLRLWUQTNATCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)(C2=CC=CN2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)


![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)


